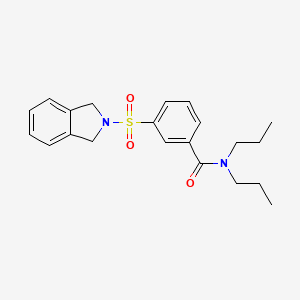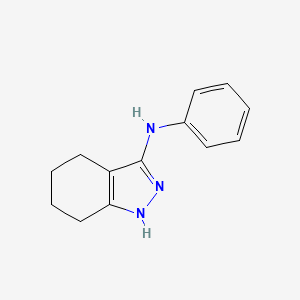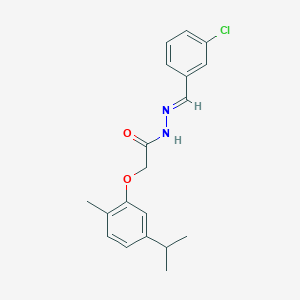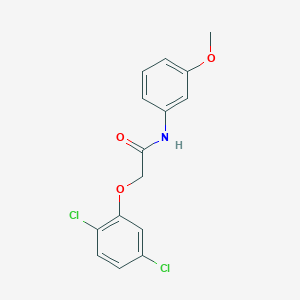
3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide is a chemical compound that likely exhibits significant chemical and pharmacological properties due to its complex structure. While specific literature on this compound is scarce, insights can be drawn from research on related isoindoline derivatives and sulfonyl benzamides, which are known for their varied chemical reactions, synthesis methods, and potential applications in medicinal chemistry and material science.
Synthesis Analysis
Synthesis of isoindoline derivatives, such as 3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide, typically involves complex organic synthesis techniques including reactions of 2-formylbenzonitriles with dimethyloxosulfonium methylide or similar reagents to yield isoindol-1-one derivatives (Kobayashi et al., 2010). Palladium-catalyzed reactions and cyclization processes are also common for constructing the isoindoline backbone (Mancuso et al., 2014).
Molecular Structure Analysis
The molecular structure of isoindoline derivatives is characterized by their cyclic backbone, which contributes to their stability and reactivity. X-ray crystallography and NMR spectroscopy are essential tools for determining the precise structure and conformation of these compounds (Doan et al., 2016).
Chemical Reactions and Properties
Isoindoline compounds participate in a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization reactions. Their chemical properties are significantly influenced by substituents on the isoindoline ring, which can alter their reactivity, stability, and interaction with biological targets (Egli et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Advanced analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are employed to study these properties (Doan et al., 2016).
科学的研究の応用
Synthesis of Functionalized Derivatives
Research highlights the versatility of benzamide derivatives in synthesizing functionalized isoindolinone and isobenzofuranimine derivatives via palladium-catalyzed multicomponent carbonylative approaches. Specifically, the reaction pathways of 2-alkynylbenzamides can vary, leading to distinct compounds depending on the reaction conditions and the nature of the external nucleophile. This showcases the compound's role in synthesizing a wide array of functionalized molecules, offering potential for various applications in medicinal chemistry and materials science (Mancuso et al., 2014).
Inhibition of Metabolic Processes
While specifically related to benzamide and its derivatives, research on 3-aminobenzamide and benzamide provides insights into their impact beyond their primary targets. These compounds can inhibit poly(adenosine diphosphate-ribose) synthesis but also affect cell viability, glucose metabolism, and DNA synthesis. Such findings underline the broader biochemical impact of benzamide derivatives, potentially influencing the design of inhibitors with minimized off-target effects (Milam & Cleaver, 1984).
One-Pot Synthesis of Isoindolinone Derivatives
A one-pot reaction sequence demonstrates the synthesis of 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives from N-phosphorylmethylbenzamides. This method emphasizes the compound's utility in streamlined synthetic routes, potentially enhancing the efficiency of producing isoindolinone derivatives for various applications (Couture, Deniau, & Grandclaudon, 1997).
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Studies
The study of benzamide derivatives through ESI-MS/MS reveals complex reaction pathways and fragmentation patterns. This research provides valuable insights into the structural and electronic characteristics of these compounds, which can be critical for developing new analytical methods or understanding their behavior in biological systems (Zhou et al., 2007).
特性
IUPAC Name |
3-(1,3-dihydroisoindol-2-ylsulfonyl)-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-12-22(13-4-2)21(24)17-10-7-11-20(14-17)27(25,26)23-15-18-8-5-6-9-19(18)16-23/h5-11,14H,3-4,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKOGKISFFYMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)



![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)
![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)
![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)